Violanthin

Overview

Description

Violanthin is a naturally occurring flavonoid compound, specifically a flavone C-glycoside. It is found in various plant species, including the stems of Dendrobium officinale . This compound is known for its potent antioxidant and antibacterial activities, making it a compound of interest in various scientific fields .

Mechanism of Action

Target of Action

Violanthin primarily targets photosynthetic eukaryotes, including higher plants . It is involved in the xanthophyll cycle, a protective mechanism that helps these organisms manage excessive light energy .

Mode of Action

This compound interacts with its targets through a process known as the xanthophyll cycle . This cycle involves the biosynthesis of this compound from zeaxanthin with zeaxanthin epoxidase (ZEP) by way of antheraxanthin . The cycle helps to eliminate excessive light energy, protecting the photosynthetic organisms from potential damage .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the xanthophyll cycle . This compound is biosynthesized from zeaxanthin through the action of zeaxanthin epoxidase (ZEP), resulting in antheraxanthin, which is then converted into this compound . This pathway helps photosynthetic organisms manage excessive light energy, thereby preventing photo-oxidative stress .

Result of Action

The primary result of this compound’s action is the protection of photosynthetic organisms from excessive light energy . By participating in the xanthophyll cycle, this compound helps to eliminate this excess energy, thereby preventing potential damage to these organisms .

Action Environment

The action of this compound is influenced by environmental factors such as light intensity . In environments with excessive light, the xanthophyll cycle, in which this compound plays a crucial role, becomes particularly important for protecting photosynthetic organisms . .

Biochemical Analysis

Biochemical Properties

Violanthin plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit the enzyme acetylcholinesterase, which is crucial for breaking down acetylcholine into choline and acetic acid . This inhibition can lead to increased levels of acetylcholine, which may have various physiological effects. Additionally, this compound exhibits potent lipid peroxidation-inhibitory activity, much stronger than that of β-carotene, and singlet oxygen-quenching activity . These properties suggest that this compound can protect cells from oxidative stress and damage.

Cellular Effects

This compound influences various cellular processes and functions. In studies involving lipopolysaccharide-stimulated RAW 264.7 mouse macrophage cells, this compound demonstrated significant anti-inflammatory effects . It inhibited the production of nitric oxide and prostaglandin E2, both of which are mediators of inflammation. Furthermore, this compound effectively inhibited the translocation of the nuclear factor-κB p65 subunit into the nucleus, suggesting that its anti-inflammatory activity may be based on the inhibition of the nuclear factor-κB pathways . These findings indicate that this compound can modulate cell signaling pathways and gene expression, thereby influencing cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits acetylcholinesterase, leading to increased acetylcholine levels . This interaction is crucial for its potential therapeutic effects on neurological functions. Additionally, this compound’s antioxidant properties are attributed to its ability to quench singlet oxygen and inhibit lipid peroxidation . These actions help protect cells from oxidative damage and maintain cellular integrity. The compound’s anti-inflammatory effects are mediated through the inhibition of nuclear factor-κB pathways, which play a key role in regulating immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under various conditions, but its activity can be influenced by factors such as temperature and pH Long-term studies have indicated that this compound can maintain its anti-inflammatory and antioxidant properties over extended periods, suggesting its potential for sustained therapeutic use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, there may be potential toxic or adverse effects, although specific studies on this aspect are limited. It is essential to determine the optimal dosage range for this compound to maximize its therapeutic benefits while minimizing any potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its antioxidant and anti-inflammatory activities. It interacts with enzymes such as acetylcholinesterase and zeaxanthin epoxidase, influencing metabolic flux and metabolite levels These interactions are crucial for its biological activities and therapeutic potential

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments The compound’s distribution is essential for its biological activity, as it needs to reach specific targets to exert its effects

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that this compound reaches the appropriate sites within the cell to exert its biological effects. Understanding its subcellular localization can provide valuable insights into its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Violanthin can be isolated from natural sources such as Dendrobium officinale. The extraction process typically involves solvent extraction using methanol, followed by purification steps such as column chromatography .

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in certain plants. advancements in metabolic engineering have made it possible to produce this compound in heterologous microbial hosts like Escherichia coli and Saccharomyces cerevisiae .

Chemical Reactions Analysis

Types of Reactions: Violanthin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products, depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at specific positions on the flavone structure, leading to the formation of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or other reduced derivatives.

Scientific Research Applications

Violanthin has a wide range of scientific research applications, including:

Chemistry: this compound is studied for its chemical properties and potential as a precursor for synthesizing other compounds.

Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.

Comparison with Similar Compounds

Violanthin is unique among flavonoids due to its specific glycosylation pattern. Similar compounds include:

Luteolin: Another flavone with antioxidant properties.

Quercetin: A flavonoid known for its anti-inflammatory and antioxidant activities.

Apigenin: A flavone with similar structural features but different glycosylation patterns.

This compound stands out due to its specific glycosylation, which influences its solubility, stability, and biological activity .

Biological Activity

Violanthin, a flavonoid compound primarily derived from the plant Adhatoda vasica, has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.

Chemical Structure and Properties

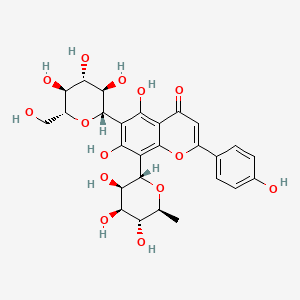

This compound is characterized by the molecular formula and a molecular weight of 578.52 Da. Its structure features a complex flavone backbone, which is instrumental in its biological activities. The compound appears as a white to yellow solid and exhibits significant antioxidant and antibacterial properties .

Antioxidant Activity

One of the most extensively studied aspects of this compound is its antioxidant potential . Research indicates that this compound demonstrates free radical scavenging activity, which helps mitigate oxidative stress—a condition linked to various chronic diseases such as cancer, heart disease, and neurodegenerative disorders .

Key Findings:

- Free Radical Scavenging : this compound effectively neutralizes free radicals, thereby protecting cellular components from oxidative damage.

- Mechanism of Action : The antioxidant activity is attributed to the presence of hydroxyl groups in its structure, which can donate electrons to free radicals .

Anti-inflammatory Properties

This compound also shows promise as an anti-inflammatory agent . Chronic inflammation is a significant contributor to numerous diseases, including cancer and neurodegenerative conditions. This compound may help regulate inflammatory responses, making it a candidate for developing novel anti-inflammatory therapies .

Research Insights:

- Cytokine Regulation : Studies suggest that this compound can modulate cytokine production, potentially reducing inflammation in various biological systems.

- Inhibition of Inflammatory Pathways : Further investigations are needed to elucidate the specific pathways through which this compound exerts its anti-inflammatory effects.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro experiments have shown that this compound can inhibit the proliferation and migration of cancer cells while promoting apoptosis (programmed cell death) .

Summary of Studies:

- Cell Lines Tested : this compound has been tested on various cancer cell lines, including HepG2 (liver cancer) and others.

- Mechanisms Identified : The compound appears to induce apoptosis through caspase activation and modulation of cell cycle regulators .

| Study | Cell Line | Effect Observed |

|---|---|---|

| HepG2 | Inhibited proliferation; induced apoptosis | |

| U937 | Induced apoptosis via caspase-3 cleavage |

Neuroprotective Effects

This compound has also been identified as a potential acetylcholinesterase (AChE) inhibitor , suggesting applications in treating neurodegenerative diseases like Alzheimer's disease. By inhibiting AChE, this compound may enhance acetylcholine levels in the brain, which is crucial for cognitive function .

Implications for Research:

- Cognitive Enhancement : The neuroprotective effects warrant further exploration into how this compound can be utilized in therapeutic strategies for cognitive decline associated with aging.

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-8-17(31)21(35)23(37)27(39-8)16-20(34)15(26-24(38)22(36)18(32)13(7-28)41-26)19(33)14-11(30)6-12(40-25(14)16)9-2-4-10(29)5-3-9/h2-6,8,13,17-18,21-24,26-29,31-38H,7H2,1H3/t8-,13+,17-,18+,21+,22-,23+,24+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOUGOXRXQDXDC-RSPRXDBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904828 | |

| Record name | Violanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40581-17-7 | |

| Record name | Violanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40581-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Violanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.